(2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings: a 4-methoxyphenyl group (ring A) and a 5-methylfuran-2-yl group (ring B). The methoxy substituent at the para position of ring A and the methyl group at the 5-position of the furan ring in ring B define its structural uniqueness. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, making this compound a subject of interest in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-6-14(18-11)9-10-15(16)12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQTRCKMFAMIW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a variety of biological activities that make it a candidate for therapeutic applications:
- Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress, which is crucial in preventing diseases like cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators. This property is beneficial for treating inflammatory conditions .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it relevant in the development of new antibiotics .
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is being explored for use in cosmetic formulations. Its ability to protect skin cells from oxidative damage positions it as a valuable ingredient in anti-aging products .
Materials Science
The unique chemical structure of this chalcone derivative allows it to be utilized in the synthesis of novel materials with specific properties:
- Dyes and Polymers : The compound can be used as a precursor for the development of new dyes and polymers, benefiting from its chromophoric properties .
Study on Antioxidant Properties
In a study assessing the antioxidant capacity of various chalcone derivatives, this compound demonstrated significant free radical scavenging activity compared to other compounds in its class. This research underlined the potential for its application in health supplements aimed at reducing oxidative stress.
Anti-inflammatory Mechanism Investigation
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound effectively reduced inflammation markers in vitro by inhibiting cyclooxygenase activity. This finding supports its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Chalcones
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) on ring A contrasts with halogenated analogs (e.g., 2j with bromo/iodo), which exhibit higher electronegativity and lower IC50 values .
- Furan vs. Phenyl Rings: The 5-methylfuran in the target compound introduces steric and electronic differences compared to phenyl-based chalcones.
- Substitution Patterns: Para-methoxy substitution on ring A is associated with reduced potency in non-piperazine chalcones (e.g., 2p, IC50 = 70.79 μM) compared to ortho/para-dihydroxy analogs like cardamonin .
Antimicrobial and Antiviral Potential
- Antibacterial Activity : Chalcones with acridin-4-yl groups (e.g., 4b, 4c in ) showed MIC values ranging from 0.195–100 μM against Staphylococcus aureus and Escherichia coli. The target compound’s methylfuran may reduce antibacterial efficacy compared to acridin derivatives but improve solubility .
- Antiviral Interactions : PAAPM () demonstrated strong interactions with the SARS-CoV-2 SPIKE protein, while the target compound’s furan moiety might limit similar interactions due to steric effects .
Antioxidant Activity
- Chalcones with hydroxyl groups (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in ) exhibit DPPH radical scavenging activity (IC50 ~10–50 μM).
Enzyme Inhibition
- Non-piperazine chalcones with para-halogen substituents (e.g., 2j, IC50 = 4.7 μM) show superior enzyme inhibition compared to methoxy-substituted analogs. The target compound’s methylfuran may hinder enzyme binding due to steric bulk .
Crystallographic and Physicochemical Properties
- Dihedral Angles : Chalcones with fluorophenyl groups () exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing planarity and biological activity. The target compound’s furan ring may adopt distinct angles, altering molecular conformation .
- Melting Points and Solubility : Triazole-chalcone hybrids () with methoxyphenyl groups have melting points >150°C, suggesting high crystallinity. The target compound’s methylfuran may lower melting points compared to phenyl analogs, enhancing solubility .
Biological Activity
Introduction
The compound (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Chalcones are characterized by their conjugated systems, which allow for diverse interactions with biological targets. This article focuses on the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Antioxidant Activity
Research indicates that chalcones possess potent antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that this compound exhibits significant inhibitory effects on bacterial strains, highlighting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several assays. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism suggests its utility in treating inflammatory diseases .
Enzyme Inhibition
One of the notable biological activities of this chalcone is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin-whitening agents . The IC50 values for related compounds indicate that structural modifications can enhance or diminish inhibitory potency.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound’s structure allows it to interact with ROS, mitigating oxidative stress.
- Enzyme Interaction : Binding affinity studies have shown that this chalcone can interact with various enzymes, altering their activity.
- Cell Signaling Modulation : It affects signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Chlorine substitution | Enhanced antibacterial activity |
| 3-(Furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | Fluorine substitution | Increased lipophilicity |
| 1-(4-Methylphenyl)-3-(5-methylfuran-2-y)prop-2-en-1-one | Methyl substitution | Altered electronic properties |
These comparisons illustrate how substituent variations can significantly impact the biological profile of chalcone derivatives.
Study on Tyrosinase Inhibition
In a study focused on tyrosinase inhibition, related compounds were synthesized and evaluated for their activity against this enzyme. Compound variations demonstrated different IC50 values, indicating that modifications could enhance inhibitory effects significantly compared to standard inhibitors like kojic acid .
Anticancer Research
A series of experiments were conducted to assess the anticancer properties of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-y)prop-2-en-1-one across various cancer cell lines. Results indicated that the compound induced apoptosis and inhibited proliferation effectively, suggesting its potential as an anticancer therapeutic agent .
Q & A
Q. How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
